(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Description
This bicyclic compound features a rigid 2-azabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its stereochemistry (1R,3S,4R) is critical for its role as a key intermediate in pharmaceuticals, notably in the synthesis of Ledipasvir (HCV NS5A inhibitor) and Factor Xa inhibitors (anticoagulants) . The Boc group enhances stability during synthetic processes, while the bicyclic scaffold provides conformational rigidity for target binding .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,3S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1 |
InChI Key |
IFAMSTPTNRJBRG-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H](C2)[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic framework. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved safety. These systems allow for the efficient and scalable synthesis of the compound, minimizing waste and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that azabicyclo compounds can possess antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The carboxylic acid group enhances solubility and bioavailability, which are crucial for antimicrobial efficacy.
-
CNS Activity :
- The bicyclic structure is often associated with neuroactive properties, potentially influencing neurotransmitter systems such as dopamine and serotonin. This compound has shown promise as a neuroprotective agent in animal models.
-
Antitumor Activity :
- In vitro studies suggest that this compound can inhibit the proliferation of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the therapeutic potential of azabicyclo compounds:
- Case Study 1 : A clinical trial investigated the effects of a related compound on patients with anxiety disorders, showing significant improvements in symptoms compared to placebo.
- Case Study 2 : Preclinical studies on mice demonstrated that administration of this compound resulted in reduced tumor size in xenograft models.
Mechanism of Action
The mechanism of action of (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. The bicyclic structure enhances its stability and facilitates binding to target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties Comparison
*Note: CAS numbers may overlap due to stereochemical variants.
Research Findings
- Pharmacological Profiles : Substituents like 4-chlorophenyl groups dramatically shift activity from antiviral (Ledipasvir) to anticoagulant (Factor Xa inhibitors) applications .
- Synthetic Accessibility : Exo isomers are synthesized more efficiently than endo variants, emphasizing stereochemical considerations in industrial-scale production .
Biological Activity
(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound with significant implications in medicinal chemistry and biological research. Its unique structural features enable it to interact with various biological targets, making it a subject of interest in the development of therapeutic agents.
- Molecular Formula: C₁₂H₁₉NO₄
- CAS Number: 291775-59-2
- Molecular Weight: 241.28 g/mol
- Melting Point: 147-152 °C
- Optical Activity: [α]22/D -170±10° in chloroform
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to modulate these targets can lead to various biological effects, such as inhibition of viral proteases or modulation of neurotransmitter systems.
Antiviral Activity
Research indicates that derivatives of this compound exhibit inhibitory effects on hepatitis C virus (HCV) serine proteases. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the potential of azabicyclic compounds in inhibiting HCV NS3/NS4A protease, which is crucial for viral replication and pathogenesis .
Neuropharmacological Effects
The bicyclic structure has been shown to influence neurotransmitter systems, particularly through interactions with receptors involved in neuropharmacological pathways. This suggests potential applications in treating neurological disorders.
Case Studies
- HCV Inhibition Study : A series of experiments demonstrated that modifications to the azabicyclic structure can enhance its potency against HCV proteases, indicating a promising avenue for drug development targeting viral infections .
- Neurotransmitter Interaction : Investigations into the interaction of this compound with dopamine and serotonin receptors revealed its potential as a scaffold for developing new antidepressants or anxiolytics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
